Terbutaline Impurity B
Overview
Description
Terbutaline Impurity B is a process-related impurity found in Terbutaline Sulfate, a selective β2-adrenergic agonist used as a bronchodilator for treating bronchial asthma and other obstructive pulmonary diseases . Impurities in active pharmaceutical ingredients are critical to identify and characterize to ensure the safety and efficacy of the drug product .
Preparation Methods
Terbutaline Impurity B is typically identified during the manufacturing process of Terbutaline Sulfate. The impurity can be isolated using preparative high-performance liquid chromatography (HPLC) and characterized using spectroscopic techniques such as accurate mass quadrupole time-of-flight liquid chromatography-mass spectrometry (Q-TOF LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy . The synthetic routes and reaction conditions for the formation of this compound involve the use of specific reagents and solvents under controlled conditions .
Chemical Reactions Analysis
Terbutaline Impurity B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of hydroxylated derivatives, while reduction reactions may result in the formation of dehydroxylated products .
Scientific Research Applications
Terbutaline Impurity B has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for impurity profiling and quality control of Terbutaline Sulfate . In biology and medicine, it is studied for its potential effects on cellular pathways and its role in drug metabolism . In the pharmaceutical industry, understanding the formation and control of this compound is crucial for ensuring the safety and efficacy of Terbutaline Sulfate drug products .
Mechanism of Action
it is known that Terbutaline Sulfate, the parent compound, acts by stimulating β2-adrenergic receptors, leading to the relaxation of bronchial and uterine smooth muscles . The molecular targets and pathways involved in the action of Terbutaline Sulfate include the activation of adenylate cyclase and the subsequent increase in cyclic adenosine monophosphate (cAMP) levels .
Comparison with Similar Compounds
Terbutaline Impurity B can be compared with other related impurities found in Terbutaline Sulfate, such as Terbutaline Impurity A, Terbutaline Impurity C, and Terbutaline Impurity D . These impurities differ in their chemical structures and properties, which can affect their behavior during the manufacturing process and their potential impact on the safety and efficacy of the drug product . This compound is unique in its specific formation pathway and its distinct chemical structure compared to other impurities .
Properties
IUPAC Name |
2-tert-butyl-3,4-dihydro-1H-isoquinoline-4,6,8-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)14-6-10-9(12(17)7-14)4-8(15)5-11(10)16/h4-5,12,15-17H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKYGSKCDUZPHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(C2=C(C1)C(=CC(=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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